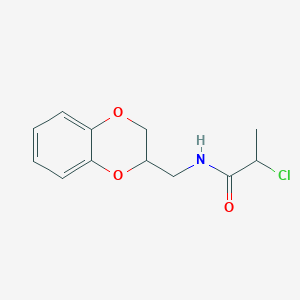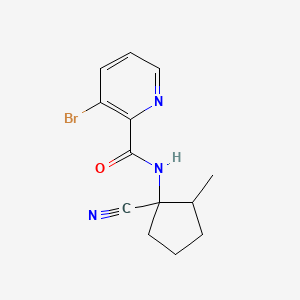
N-cyclopentylthiomorpholine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While specific synthesis methods for “N-cyclopentylthiomorpholine-4-carboxamide” are not available, general methods for synthesizing carboxamides involve the reaction of carboxylic acids with amines . For instance, an efficient operationally simple and convenient green synthesis method has been reported for a series of novel spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives .Scientific Research Applications
Gold-Catalyzed Cycloisomerization
Researchers have explored the gold-catalyzed cycloisomerization of N-propargylindole-2-carboxamides, leading to the synthesis of beta-carbolinones. This process is significant for developing lavendamycin analogues, highlighting carboxamides' role in synthesizing complex molecules with potential therapeutic applications (England & Padwa, 2008).
Antitumor Agents
A study on 2-phenylbenzimidazole-4-carboxamides revealed these compounds as "minimal" DNA-intercalating agents showing antitumor activity. Their distinct mechanism suggests potential in developing new cancer treatments, emphasizing carboxamides' therapeutic significance (Denny, Rewcastle, & Baguley, 1990).
Palladium(II) Pincer Complexes
Palladium(II) pincer complexes based on picolinylamides functionalized with amino acids have demonstrated cytotoxic effects against various human cancer cell lines. The study underscores the critical role of sulfide donor groups in enhancing cytotoxic activity, indicating carboxamides' utility in designing cancer therapies (Churusova et al., 2017).
Corrosion Inhibition
Research on morpholine and piperazine-based carboxamide derivatives as corrosion inhibitors for mild steel in HCl medium provides insights into carboxamides' practical applications beyond pharmaceuticals. The study highlights their effectiveness in protecting metal surfaces, suggesting industrial and engineering applications (Nnaji et al., 2017).
Mechanism of Action
Target of Action
Carboxamide derivatives have been studied extensively and are known to exhibit inhibitory properties against various enzymes . These enzymes play crucial roles in numerous biological processes, and their inhibition can lead to significant changes in cellular functions.
Mode of Action
Carboxamide derivatives are known to form hydrogen bonds with various enzymes and proteins, which can inhibit their activity . This interaction can lead to changes in the normal functioning of these targets, potentially leading to the desired therapeutic effects.
Biochemical Pathways
Carboxamide derivatives have been associated with the disruption of various biochemical pathways . The disruption of these pathways can lead to downstream effects that contribute to the compound’s overall action.
Pharmacokinetics
The study of similar compounds suggests that these properties can significantly impact the bioavailability of the compound .
Result of Action
Carboxamide derivatives have been associated with various cellular effects, including the inhibition of cell growth and proliferation .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
properties
IUPAC Name |
N-cyclopentylthiomorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2OS/c13-10(11-9-3-1-2-4-9)12-5-7-14-8-6-12/h9H,1-8H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYJJBAZNHETHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentylthiomorpholine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-fluorophenoxy)-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide](/img/structure/B2454274.png)
![(Z)-ethyl 2-(2-((3-methylisoxazole-5-carbonyl)imino)-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2454275.png)
![3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B2454276.png)
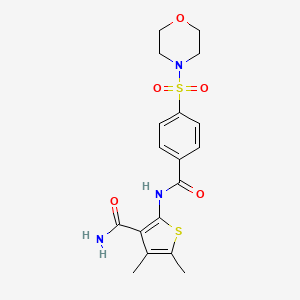
![2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2454279.png)

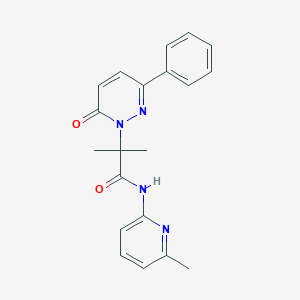
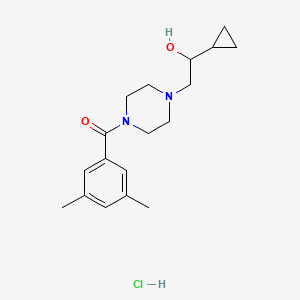
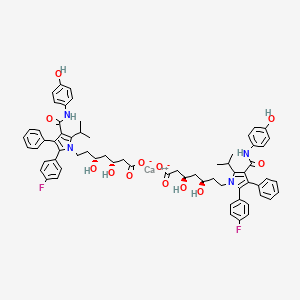
![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-[(5E)-5-[3-[4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-4-oxobutyl]-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2454286.png)
![1-(pyridin-4-ylmethyl)-4-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2454289.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzamide](/img/structure/B2454295.png)
